4-[1,4]Diazepan-1-yl-N-methyl-benzamide is a chemical compound with the molecular formula . It is classified within the diazepane family, which consists of seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is recognized for its potential applications in medicinal chemistry and biological research due to its structural characteristics and biological activities.
The compound can be synthesized through various chemical methods, primarily involving the reaction of 1,4-diazepane with N-methylbenzoyl chloride. This synthesis can be performed in laboratory settings and scaled up for industrial production using continuous flow reactors to enhance efficiency and yield .
4-[1,4]Diazepan-1-yl-N-methyl-benzamide falls under the category of amides and diazepanes. Its unique structure includes both a diazepane ring and a benzamide moiety, which contributes to its distinct chemical properties and potential biological activities.
The synthesis of 4-[1,4]Diazepan-1-yl-N-methyl-benzamide typically involves the following steps:
In industrial applications, continuous flow reactors are employed to facilitate the synthesis process. These reactors allow for precise control over reaction conditions (temperature, pressure) and can significantly improve the yield and purity of the final product by minimizing human error and enhancing operational efficiency .
The molecular structure of 4-[1,4]Diazepan-1-yl-N-methyl-benzamide can be represented by its canonical SMILES notation: CNC(=O)C1=CC=C(C=C1)N2CCCNCC2
. The compound features a diazepane ring fused with a benzamide group.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 233.31 g/mol |
IUPAC Name | 4-(1,4-diazepan-1-yl)-N-methylbenzamide |
InChI Key | YIIUVFBGDKIKBX-UHFFFAOYSA-N |
4-[1,4]Diazepan-1-yl-N-methyl-benzamide can participate in several chemical reactions:
The mechanism of action of 4-[1,4]Diazepan-1-yl-N-methyl-benzamide involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter systems by binding to receptors or enzymes, which may lead to various physiological effects. Ongoing research aims to elucidate the precise pathways and targets involved in its action.
4-[1,4]Diazepan-1-yl-N-methyl-benzamide has several significant applications:
The compound's unique structural features and biological activity make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.: 26532-22-9
CAS No.: 990-73-8
CAS No.: 54061-45-9